molecular formula C10H9ClN2O2 B12938783 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-31-8

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B12938783
CAS No.: 187243-31-8
M. Wt: 224.64 g/mol
InChI Key: TUVQTCIDQXNTQM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)imidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out under acidic conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-(2-chlorobenzyl)imidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine ring .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its anticonvulsant properties, the compound may modulate ion channels and neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with molecular targets .

Properties

CAS No.

187243-31-8

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)

InChI Key

TUVQTCIDQXNTQM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=CC=C2Cl

Origin of Product

United States

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